molecular formula C8H7N3 B194958 喹喔啉-6-胺 CAS No. 6298-37-9

喹喔啉-6-胺

货号 B194958
CAS 编号: 6298-37-9
分子量: 145.16 g/mol
InChI 键: MSGRFBKVMUKEGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxalin-6-amine, also known as 6-Aminoquinoxaline, is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7N3 and a molecular weight of 145.16 .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . Recent advances in the transition-metal-free synthesis of quinoxalines have been reported . The synthesis of a quinoxalin-6-amine library has been carried out, which was then screened against a panel of cancer cell lines .


Molecular Structure Analysis

The molecular structure of Quinoxalin-6-amine consists of a quinoxaline core, which is considered a privileged scaffold as it is found in a variety of biologically relevant molecules .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Physical And Chemical Properties Analysis

Quinoxalin-6-amine is a solid with a melting point of 155-160 °C . It has an empirical formula of C8H7N3 and a molecular weight of 145.16 .

科学研究应用

Quinoxalin-6-amine, also known as 6-Aminoquinoxaline , is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Here are some more applications of Quinoxalin-6-amine:

  • Anti-Cancer & Anti-Proliferative Activity

    • Quinoxaline derivatives have shown promising results in the treatment of cancer . The specific methods of application or experimental procedures vary depending on the type of cancer being treated. The outcomes have been promising, with some derivatives showing significant anti-proliferative activity .
  • Anti-Microbial Activity

    • Quinoxaline derivatives have been used as potent antimicrobial agents . They are applied in various ways, including as part of drug formulations. The results have shown that these derivatives can effectively inhibit the growth of various microorganisms .
  • Anti-Convulsant Activity

    • Some quinoxaline derivatives have been found to possess anti-convulsant activity . These compounds can be administered in various ways, and the results have shown a reduction in seizure activity .
  • Anti-Tuberculosis Activity

    • Quinoxaline derivatives have also been used in the treatment of tuberculosis . The methods of application include oral administration, and the results have shown a significant reduction in tuberculosis symptoms .
  • Anti-Malarial Activity

    • Quinoxaline derivatives have been used in the treatment of malaria . They are typically administered orally, and the results have shown a significant reduction in malarial symptoms .
  • Anti-Leishmanial Activity

    • Quinoxaline derivatives have been used in the treatment of leishmaniasis . The methods of application include oral administration, and the results have shown a significant reduction in leishmaniasis symptoms .

Quinoxalin-6-amine, also known as 6-Aminoquinoxaline , is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Here are some more applications of Quinoxalin-6-amine:

  • Anti-Cancer & Anti-Proliferative Activity

    • Quinoxaline derivatives have shown promising results in the treatment of cancer . The specific methods of application or experimental procedures vary depending on the type of cancer being treated. The outcomes have been promising, with some derivatives showing significant anti-proliferative activity .
  • Anti-Microbial Activity

    • Quinoxaline derivatives have been used as potent antimicrobial agents . They are applied in various ways, including as part of drug formulations. The results have shown that these derivatives can effectively inhibit the growth of various microorganisms .
  • Anti-Convulsant Activity

    • Some quinoxaline derivatives have been found to possess anti-convulsant activity . These compounds can be administered in various ways, and the results have shown a reduction in seizure activity .
  • Anti-Tuberculosis Activity

    • Quinoxaline derivatives have also been used in the treatment of tuberculosis . The methods of application include oral administration, and the results have shown a significant reduction in tuberculosis symptoms .
  • Anti-Malarial Activity

    • Quinoxaline derivatives have been used in the treatment of malaria . They are typically administered orally, and the results have shown a significant reduction in malarial symptoms .
  • Anti-Leishmanial Activity

    • Quinoxaline derivatives have been used in the treatment of leishmaniasis . The methods of application include oral administration, and the results have shown a significant reduction in leishmaniasis symptoms .

安全和危害

When handling Quinoxalin-6-amine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . Recent publications have utilized quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there is potential for further development and research in this area .

属性

IUPAC Name

quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGRFBKVMUKEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285430
Record name quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-amine

CAS RN

6298-37-9
Record name 6-Quinoxalinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6298-37-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxalin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-QUINOXALINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DFT3JVT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6-Nitro-quinoxaline (3, 5 mmol) was hydrogenated in the presence of 5% Pd/C (50 mg) under at room temperature in ethanol (30 ml) for 6-10 h. After the reaction 2 ml DMSO was added to the mixture and filtered. The filtrate was poured into water (200 ml) and the precipitate was filtered to give 6-amino-quinoxaline (4a-d) (90-95%).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-nitroquinoxaline (17.0 g, 0.097 mol) in MeOH (500 mL) was added hydrazine hydrate (19.4 g, 0.39 mol) and Raney Ni (2.0 g). The mixture was stirred at room temperature for 1 h. The mixture was then filtered, and the filtrate was concentrated under reduce pressure to give quinoxalin-6-amine as a yellow solid (14.0 g, yield 99%). ESI MS: m/z 146.1 [M+H]+.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxalin-6-amine
Reactant of Route 2
Reactant of Route 2
Quinoxalin-6-amine
Reactant of Route 3
Quinoxalin-6-amine
Reactant of Route 4
Quinoxalin-6-amine
Reactant of Route 5
Reactant of Route 5
Quinoxalin-6-amine
Reactant of Route 6
Reactant of Route 6
Quinoxalin-6-amine

Citations

For This Compound
122
Citations
Q Chen, VC Bryant, H Lopez, DL Kelly, X Luo… - Bioorganic & medicinal …, 2011 - Elsevier
… Here we report the synthesis of a quinoxalin-6-amine library, screening against a panel of cancer cell lines and a structure–activity relationship (SAR). This resulted in the identification …
Number of citations: 48 www.sciencedirect.com
X Zhao, C Xia, X Wang, H Wang, M Xin, L Yu… - Frontiers in …, 2018 - frontiersin.org
Cyclophilin J (CyPJ), also called peptidylprolyl isomerase like 3, has been identified as a novel member of the cyclophilin family. Our previous research has resolved the three-…
Number of citations: 9 www.frontiersin.org
N Boutard, A Białas, A Sabiniarz, P Guzik… - …, 2019 - Wiley Online Library
… The most potent representative, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine, displayed an IC 50 of 14 nm for the target and an IC 50 of 0.49 …
TQ Liu, F Zheng, X Ma, TM Ding, S Chen, W Jiang… - Polymer, 2020 - Elsevier
… quinoxaline diamines, including 3/2-(4-aminophenyl)-2/3-quinoxalin-6-amine (QHDA), 3/2-(4-aminophenyl)-2/3-phenyl quinoxalin-6-amine (QBDA), and 3/2-(4-aminophenyl)-2/3-…
Number of citations: 35 www.sciencedirect.com
B Parrino, C Ciancimino, C Sarwade, V Spanò… - ARKIVOC, 2014 - arkat-usa.org
… To a mixture of propane-1,3-dithiol (0.90 mmol, 0.09 mL) and triethylamine (0.90 mmol, 0.13 mL) a solution of the proper N-(2-azidoethyl)isoindolo[2,1-a]quinoxalin-6amine 7a-d or 5-(2-…
Number of citations: 7 www.arkat-usa.org
JY Liu, JX Xu, XM Qiao, Y Cai… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… condensation of aromatic aldehydes 2 with 5,5-dimethylcyclohexane-1,3-dione 3a occurs to give adduct intermediates A, followed by Michael addition of quinoxalin-6-amine 1 to …
Number of citations: 1 onlinelibrary.wiley.com
S Murray, NJ Gooderham, AR Boobis… - …, 1988 - academic.oup.com
… N,3-dimethyl-5-[l5N]nitroquinoxalin-6-amine and the two compounds were separated by silica gel … A vigorously stirred solution of N,3-dimethyl-5-[l3N]nitroquinoxalin-6-amine (1.1 g) in …
Number of citations: 102 academic.oup.com
A Chandra Shekhar… - Letters in Drug …, 2015 - ingentaconnect.com
… 2,3-Diphenyl-N-(prop-2-ynyl)quinoxalin-6-amine 4a or 2,3-bis(4-fluorophenyl)-N-(prop-2-ynyl)quinoxalin-6-amine 4b (1.0 mmol.) and substituted aromatic azide (3.0 mmol.) were taken …
Number of citations: 9 www.ingentaconnect.com
A Kamal, KS Babu, S Faazil, SMA Hussaini, AB Shaik - RSC Advances, 2014 - pubs.rsc.org
… General procedure for the synthesis of quinoxalin-6-amine sulphonamides To a round bottom flask containing pyridine (5 mL) 2,3-di(furan-2-yl)quinoxalin-6-amine (4.1 mmol) and …
Number of citations: 27 pubs.rsc.org
L Velip, V Dhiman, BS Kushwah, G Samanthula - Chromatographia, 2023 - Springer
… The proposed structure of DP3 as N-(3,5-dimethoxyphenyl)-N-(2-(isopropylamino)ethyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine oxide, which was supported by the proposed …
Number of citations: 0 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。